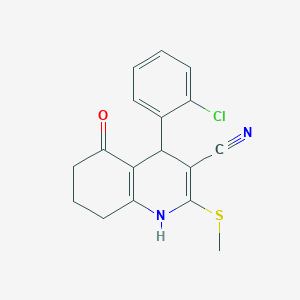![molecular formula C14H16N4O2 B11661615 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11661615.png)
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(3-Hydroxyphenyl)methyliden]acetohydrazid ist eine synthetische organische Verbindung, die zur Klasse der Hydrazone gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines mit zwei Methylgruppen substituierten Pyrazolrings, einer Acetohydrazid-Einheit und einer Hydroxyphenylgruppe aus. Aufgrund ihrer potenziellen biologischen Aktivität und Anwendungen in der medizinischen Chemie ist sie in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(3-Hydroxyphenyl)methyliden]acetohydrazid umfasst typischerweise einen mehrstufigen Prozess:
Bildung des Pyrazolrings: Der erste Schritt beinhaltet die Synthese von 3,5-Dimethyl-1H-pyrazol. Dies kann durch Kondensation von Acetylaceton mit Hydrazinhydrat unter Rückflussbedingungen erreicht werden.
Herstellung von Acetohydrazid: Der nächste Schritt umfasst die Reaktion des Pyrazolderivats mit Ethylchloraceatat, um den entsprechenden Ester zu bilden, der dann durch Reaktion mit Hydrazinhydrat in Acetohydrazid umgewandelt wird.
Kondensationsreaktion: Schließlich wird das Acetohydrazid in Gegenwart eines sauren Katalysators mit 3-Hydroxybenzaldehyd kondensiert, um die Zielverbindung zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Syntheserouten folgen, jedoch in größerem Maßstab mit Optimierungen hinsichtlich Ausbeute und Reinheit. Dies kann die Verwendung von Durchflussreaktoren, automatisierten Synthesegeräten und strengen Qualitätskontrollen umfassen, um Konsistenz und Skalierbarkeit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Hydroxyphenylgruppe, was zur Bildung von Chinonderivaten führt.
Reduktion: Reduktionsreaktionen können die Hydrazone-Verknüpfung angreifen und diese möglicherweise in das entsprechende Hydrazinderivat umwandeln.
Substitution: Der Pyrazolring und die Phenylgruppe können an elektrophilen und nukleophilen Substitutionsreaktionen teilnehmen, was eine weitere Funktionalisierung ermöglicht.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) und Nukleophile (z. B. Amine, Thiole) werden unter geeigneten Bedingungen eingesetzt.
Hauptprodukte
Oxidation: Chinonderivate.
Reduktion: Hydrazinderivate.
Substitution: Verschiedene substituierte Pyrazol- und Phenylderivate.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre funktionellen Gruppen ermöglichen vielfältige chemische Modifikationen, was sie wertvoll bei der Entwicklung neuer Materialien und Katalysatoren macht.
Biologie
In der biologischen Forschung wird 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(3-Hydroxyphenyl)methyliden]acetohydrazid auf sein Potenzial als Enzyminhibitor untersucht. Es hat sich als vielversprechend erwiesen, bestimmte Enzyme zu hemmen, die an Stoffwechselwegen beteiligt sind, was bei der Entwicklung von Medikamenten nützlich sein könnte.
Medizin
Medizinisch wird diese Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht. Es wurde auf seine entzündungshemmenden, antimikrobiellen und krebshemmenden Aktivitäten untersucht. Seine Fähigkeit, mit biologischen Zielmolekülen zu interagieren, macht es zu einem Kandidaten für die Entdeckung und Entwicklung von Medikamenten.
Industrie
Im Industriesektor kann diese Verbindung zur Synthese von Farbstoffen, Agrochemikalien und anderen Spezialchemikalien verwendet werden. Seine Vielseitigkeit und Reaktivität machen es zu einem wertvollen Zwischenprodukt in verschiedenen Herstellungsprozessen.
Wirkmechanismus
Der Wirkmechanismus von 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(3-Hydroxyphenyl)methyliden]acetohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen. Beispielsweise bindet es als Enzyminhibitor an die aktive Stelle des Enzyms und blockiert dessen Aktivität. Dies kann Stoffwechselwege stören und zu den gewünschten therapeutischen Wirkungen führen. Die Hydrazone-Verknüpfung und die Hydroxyphenylgruppe der Verbindung sind entscheidend für ihre Bindungsaffinität und Spezifität.
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound’s hydrazone linkage and hydroxyphenyl group are crucial for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridin
- 3-Chlor-2-(3,5-dimethylpyrazol-1-yl)pyridin
- 2-Buten-1-on, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-, (2E)-
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(3-Hydroxyphenyl)methyliden]acetohydrazid aufgrund seiner spezifischen Kombination funktioneller Gruppen einzigartig. Das Vorhandensein sowohl des Pyrazolrings als auch der Hydroxyphenylgruppe verleiht ihm ein eindeutiges Set chemischer Eigenschaften und biologischer Aktivitäten. Dies macht es besonders wertvoll in Anwendungen, in denen sowohl hydrophobe als auch hydrophile Wechselwirkungen wichtig sind.
Eigenschaften
Molekularformel |
C14H16N4O2 |
|---|---|
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C14H16N4O2/c1-10-6-11(2)18(17-10)9-14(20)16-15-8-12-4-3-5-13(19)7-12/h3-8,19H,9H2,1-2H3,(H,16,20)/b15-8+ |
InChI-Schlüssel |
FFUNKPLUGFFDKH-OVCLIPMQSA-N |
Isomerische SMILES |
CC1=CC(=NN1CC(=O)N/N=C/C2=CC(=CC=C2)O)C |
Kanonische SMILES |
CC1=CC(=NN1CC(=O)NN=CC2=CC(=CC=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661540.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11661543.png)
![5-[(4-bromophenyl)methylsulfanyl]-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11661549.png)

![Methyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11661557.png)
![11-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B11661561.png)

![8-Ethyl-5-oxo-2-{4-[(pyridin-3-ylcarbonyl)carbamothioyl]piperazin-1-yl}-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11661584.png)
![ethyl 2-(3-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11661587.png)
![2-(1H-benzimidazol-1-yl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11661588.png)
![Propyl {[3,5-dicyano-6-hydroxy-4-(2-methylphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11661589.png)

![2-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11661598.png)
![2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11661599.png)
